Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione
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Overview
Description
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione is a heterocyclic compound that features a fused ring system combining pyrrole and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-aroyl-3,4-dihydropyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3-(arylamino)-5,5-dimethylcyclohex-2-en-1-ones in anhydrous chloroform . The reaction is carried out at room temperature and monitored until the disappearance of the red color typical of the initial pyrrolooxazinetriones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as visible light-promoted reactions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 3-(arylamino)-5,5-dimethylcyclohex-2-en-1-ones yields spiro[indole-3,2’-pyrrole]-2,4,5’-triones .
Scientific Research Applications
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione involves its interaction with specific molecular targets. For instance, as a histamine-3 receptor modulator, it binds to the receptor and influences its activity, leading to various physiological effects . The compound’s structure allows it to participate in multiple pathways, including radical cyclization and Michael addition reactions .
Comparison with Similar Compounds
Similar Compounds
Morpholine (Tetrahydro-1,4-oxazine): A simpler analog with a similar oxazine ring but lacking the fused pyrrole moiety.
1H-Pyrrolo[2,1-c][1,4]oxazine-3,4-dione: A closely related compound with similar structural features.
Uniqueness
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,3,4-trione |
InChI |
InChI=1S/C7H7NO4/c9-5-7(11)12-6(10)4-2-1-3-8(4)5/h4H,1-3H2 |
InChI Key |
HQSSPGIEOMLWSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)OC(=O)C(=O)N2C1 |
Origin of Product |
United States |
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